4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-1-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3O/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h4,6H,1-3,5H2,(H2,10,11) |
InChI Key |
OFKAAHYAWYSKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Pyrazol-3-amine Derivatives
The most common synthetic route starts with a 1H-pyrazol-3-amine derivative, which undergoes nucleophilic substitution with an oxolan-3-ylmethyl halide (e.g., bromide or chloride) under basic conditions. The process typically involves:
- Use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the pyrazol-3-amine nitrogen, generating a nucleophilic site.
- The nucleophile then attacks the electrophilic carbon of the oxolan-3-ylmethyl halide, forming the N-substituted product.
This method yields the 1-(oxolan-3-ylmethyl) substitution on the pyrazole ring with good selectivity and moderate to high yields, depending on reaction conditions optimization such as temperature, solvent, and base concentration.
Alternative Multi-Step Synthesis
In some cases, the synthesis involves multi-step sequences:
- Preparation of a 4-chloro-1H-pyrazol-3-amine intermediate.
- Protection of the amino group if necessary.
- N-alkylation with oxolan-3-ylmethyl halides.
- Deprotection to yield the target compound.
This approach allows better control over regioselectivity and purity but requires more steps and purification.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF | Polar aprotic solvents favor nucleophilic substitution |
| Base | K2CO3, NaH | Strong bases promote deprotonation and reaction rate |
| Temperature | 25–80 °C | Elevated temperatures increase reaction rate but may reduce selectivity |
| Reaction Time | 4–24 hours | Longer times improve conversion but may cause side reactions |
| Chlorination Reagent | NCS, SOCl2 | Selective chlorination at 4-position |
Research Findings and Yields
- Studies show that the nucleophilic substitution of 1H-pyrazol-3-amine with oxolan-3-ylmethyl bromide under K2CO3 in DMF at 60 °C for 12 hours yields the desired N-substituted pyrazole with yields ranging from 70% to 85%.
- Chlorination of the pyrazole ring using NCS in acetonitrile at room temperature provides selective 4-chloro substitution with yields above 80%.
- Multi-step syntheses involving protection/deprotection strategies can achieve overall yields of 50–65% but improve product purity and regioselectivity.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1H-pyrazol-3-amine | Oxolan-3-ylmethyl halide, K2CO3, DMF, 60 °C | 1-(Oxolan-3-ylmethyl)-1H-pyrazol-3-amine | 70–85 | N-alkylation via nucleophilic substitution |
| 2 | Above product or pyrazole base | NCS, acetonitrile, RT | 4-Chloro-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine | 80+ | Electrophilic chlorination at 4-position |
| 3 | Protected intermediates (optional) | Protection, chlorination, deprotection | Target compound | 50–65 | Multi-step route for enhanced selectivity |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides or other oxidized products.
Reduction: Formation of pyrazole amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Heterocyclic Substituents
4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (Target Compound):
- 4-Chloro-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-3-amine: Substituent: Tetrahydro-2H-pyran-2-ylmethyl (a six-membered oxygen-containing ring). Molecular Weight: Not explicitly stated, but structurally similar to the target compound. The larger ring size could alter steric effects and lipophilicity .
Aromatic/Electron-Withdrawing Substituents
4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine :
4-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine :
Functional Group Variations at Position 3
Pyrazole derivatives with amino groups at position 3 are compared below:
Key Structural and Property Differences
Solubility and Polarity :
- The oxolan-3-ylmethyl group in the target compound likely increases polarity compared to cyclopentyl () or trifluoromethylbenzyl () substituents.
- Halogenated benzyl derivatives (e.g., 2-chlorobenzyl in ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Bioactivity Considerations: Compounds with trifluoromethyl groups () are often resistant to metabolic degradation, making them candidates for prolonged-action therapeutics.
Synthetic Accessibility :
- The oxolan-3-ylmethyl group may require multi-step synthesis involving tetrahydrofuran derivatives, whereas benzyl-substituted analogs () are typically synthesized via alkylation of pyrazole precursors.
Biological Activity
4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group and an oxolan moiety, which may influence its interaction with biological targets. The exploration of its biological activity encompasses various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 215.68 g/mol
- CAS Number : 1409512-74-8
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole compounds. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases critical for cancer cell survival.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | TBD | |
| Other Pyrazole Derivative | A549 | 26 | |
| Compound from Study | MCF7 | 0.46 |
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. They inhibit pathways involved in inflammation, such as the NF-kB pathway, thereby reducing inflammatory markers.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. The specific activity of this compound in this context remains to be fully characterized but follows the trend observed with other pyrazole compounds.
Case Studies
- Study on Anticancer Activity :
- A series of pyrazole derivatives were synthesized and screened for anticancer activity against several cell lines, including HCT116 and MCF7. The study indicated that modifications at the pyrazole ring significantly influenced cytotoxicity profiles.
- Inhibition Studies :
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Oxolan Ring : Contributes to conformational flexibility, potentially allowing better interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
